molecular formula C21H26N2O4S B11362094 N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11362094
M. Wt: 402.5 g/mol
InChI Key: LJMQQZMVLQKKHT-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dibenzo[c,e][1,2]thiazine core, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the ethoxypropyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine core with 3-ethoxypropyl halide under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: It can be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can be compared with other similar compounds, such as:

  • N-(3-ethoxypropyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine : This compound has a similar ethoxypropyl group but a different core structure.
  • 3-(4-hydroxyphenyl)-N-(3-ethoxypropyl)propionamide : This compound features a hydroxyphenyl group instead of the dibenzo[c,e][1,2]thiazine core.

The uniqueness of this compound lies in its specific core structure and the presence of the ethoxypropyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C21H26N2O4S/c1-3-16-10-11-19-18(14-16)17-8-5-6-9-20(17)28(25,26)23(19)15-21(24)22-12-7-13-27-4-2/h5-6,8-11,14H,3-4,7,12-13,15H2,1-2H3,(H,22,24)

InChI Key

LJMQQZMVLQKKHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCCOCC

Origin of Product

United States

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